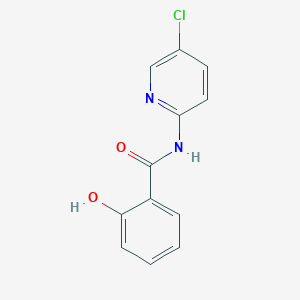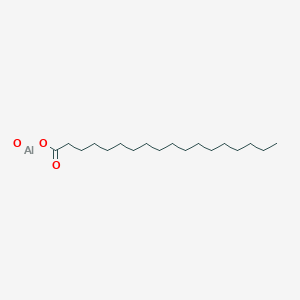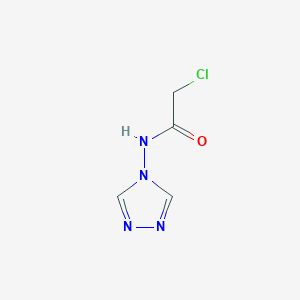
5-Iodonafalen-2-ol
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “5-Iodonaphthalen-2-ol” are not available, there are related compounds that have been synthesized. For instance, a thiazolylazo reagent has been synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol . Another method involves the reaction of secondary aliphatic and heterocyclic diamines with formaldehyde and naphthalen-2-ol .
Aplicaciones Científicas De Investigación
5-Iodonafalen-2-ol: Un análisis exhaustivo de las aplicaciones de investigación científica
Bloque de construcción para investigación farmacéutica: this compound actúa como un bloque de construcción fundamental en la síntesis de compuestos farmacéuticos. Sus propiedades químicas únicas facilitan el desarrollo de candidatos a fármacos innovadores, desempeñando un papel crucial en la investigación farmacéutica .
Síntesis de moléculas axialmente quirales: El compuesto se ha utilizado para mejorar la enantioselectividad en la síntesis de moléculas axialmente quirales ajustando el impedimento estérico de los sustituyentes. Esto es particularmente importante para crear moléculas con actividades ópticas específicas que se requieren en ciertos medicamentos .
Reacciones mediadas por metales: Participa en reacciones mediadas por metales, que son esenciales para la síntesis de fármacos debido a su adaptabilidad, selectividad y condiciones de reacción suaves. Estas reacciones contribuyen significativamente a las capacidades sintéticas de la industria farmacéutica .
Síntesis de derivados de tiofeno: Los análogos basados en tiofeno, que tienen una variedad de efectos biológicos, se sintetizan utilizando compuestos como this compound. Estos análogos son de interés para los químicos medicinales por su potencial actividad biológica .
Mecanismo De Acción
The mechanism of action of 5-iodonaphthalen-2-ol is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules in the reaction. This donation of electrons results in the formation of new bonds between molecules, allowing for the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-iodonaphthalen-2-ol have not been extensively studied. However, it is believed that the compound may have some anti-inflammatory and antioxidant effects. It has also been suggested that the compound may have some potential therapeutic applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-iodonaphthalen-2-ol in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable under normal laboratory conditions. However, the compound is not as soluble in water as some other compounds, which can limit its use in some experiments. Additionally, the compound is toxic and should be handled with care.
Direcciones Futuras
The potential applications of 5-iodonaphthalen-2-ol are still being explored. Further research into the compound’s biochemical and physiological effects could lead to the development of new therapeutic applications. Additionally, further research into the synthesis of 5-iodonaphthalen-2-ol and its derivatives could lead to the development of new compounds with useful properties. Finally, further research into the use of 5-iodonaphthalen-2-ol as a reagent for synthesizing other compounds could lead to the development of new and more efficient synthetic methods.
Métodos De Síntesis
5-Iodonaphthalen-2-ol can be synthesized from the reaction of 5-iodonaphthalene-2-carboxylic acid and sodium hydroxide. The reaction is carried out in an inert atmosphere and yields 5-iodonaphthalen-2-ol as a white solid. This reaction is also known as the Hofmann rearrangement.
Propiedades
IUPAC Name |
5-iodonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEDCNVEFNTPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595527 | |
| Record name | 5-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128542-54-1 | |
| Record name | 5-Iodo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128542-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodonaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)










